molecular formula C20H22N6O3 B2408140 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1396849-31-2

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2408140
CAS RN: 1396849-31-2
M. Wt: 394.435
InChI Key: DBEFVDXVUYLFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthetic Approaches and Derivatives : Research has been conducted on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial, antifungal, and antimalarial activity, highlighting the diverse potential applications of such molecules in medicinal chemistry A. Bhatt, R. Kant, R. Singh, 2016.

Antimicrobial and Antifungal Activities : The synthesis of new pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi. This research indicates the potential of such compounds in developing new antimicrobial and antifungal agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.

Anticancer Activity : Efforts have been made to synthesize piperazine-2,6-dione derivatives and their evaluation for anticancer activity. This illustrates the compound's relevance in searching for new anticancer agents, with some derivatives showing promising activity against various cancer cell lines Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Antiviral and Analgesic Activities

Antiviral Applications : The synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives and their evaluation for anti-HIV activity have been investigated. This research underscores the potential utility of such compounds in developing new non-nucleoside reverse transcriptase inhibitors N. Al-Masoudi, Y. Al-Soud, E. De Clercq, C. Pannecouque, 2007.

Analgesic and Anti-inflammatory Agents : Studies on the synthesis of Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents have been conducted. These compounds were evaluated for their analgesic and anti-inflammatory activities, with certain derivatives showing significant potency, suggesting their potential in pain management and anti-inflammatory therapies M. Gökçe, Goekcen Bakir, M. Şahin, E. Kuepeli, E. Yeşilada, 2005.

Pharmaceutical Analysis and Electrochemical Synthesis

Pharmaceutical Analysis : Research on the preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis highlights the importance of such compounds in analytical chemistry, offering a method for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations M. Shamsipur, F. Jalali, 2000.

Electrochemical Synthesis : Electrochemical syntheses based on the oxidation of related compounds in the presence of nucleophiles have been explored. This research provides insights into novel synthetic pathways for the creation of arylthiobenzazoles, indicating the versatility of such compounds in synthetic organic chemistry A. Amani, D. Nematollahi, 2012.

properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-4-2-3-5-17(16)29-14-20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-8-21-15-26/h2-9,15H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEFVDXVUYLFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

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